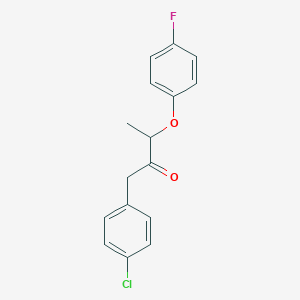

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one, commonly known as 4-Fluoromethylphenidate (4F-MPH), is a psychoactive drug that belongs to the class of phenidate derivatives. It is a potent central nervous system stimulant that has gained popularity in recent years due to its potential use in scientific research.

科学的研究の応用

Spectroscopy and Quantum Chemical Analysis

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one and its related compounds have been subjects of detailed spectroscopy and quantum chemical studies. Resonant two-photon ionization (R2PI) spectroscopy coupled with time-of-flight mass spectrometry was utilized to investigate the conformational landscape of these compounds, revealing insights into their geometrical structures, electron density, and the strength of various molecular interactions (Rondino et al., 2016). Additionally, quantum chemical calculations have been employed to analyze molecular geometry, chemical reactivity, vibrational frequencies, and other properties, providing a comprehensive understanding of these compounds at the molecular level (Satheeshkumar et al., 2017).

Anticancer Activity

Certain analogs of 1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one have been identified as sigma-2 receptor ligands and have demonstrated promising anticancer activities. These compounds have shown inhibition of various cancer cell lines, including MDA-MB-231, MDA-MB-486, A549, PC-3, MIA PaCa-2, and Panc-1 cells. Some of these compounds have also exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their potential as anticancer agents (Asong et al., 2019).

Pharmacological and Binding Affinity Studies

Derivatives of 1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one have been the subject of various pharmacological studies, particularly in the context of their binding affinity at different receptors. For instance, SYA 013, a homopiperazine analog of haloperidol, was explored for its binding affinity at dopamine and serotonin receptor subtypes, leading to the identification of new agents with potential as antipsychotic agents (Peprah et al., 2012). Similarly, the eutomer of another analog demonstrated significant binding affinity at dopamine receptors and showed efficacy in an animal model of antipsychotic efficacy, without inducing significant catalepsy in rats (Ablordeppey et al., 2006).

Crystallographic and Structural Analysis

Crystallographic studies have provided detailed insights into the molecular structure of 1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one and its derivatives. These studies often involve X-ray diffraction analysis, offering valuable information on molecular conformations, hydrogen bonding patterns, and crystal packing arrangements (Kang et al., 2015).

Synthesis and Copolymerization

These compounds have also been utilized in the synthesis of novel copolymers, exploring their reactivity and potential applications in materials science. For instance, trisubstituted ethylenes, including phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, were synthesized and copolymerized with styrene, leading to the creation of novel materials with specific structural and thermal properties (Kharas et al., 2016).

特性

IUPAC Name |

1-(4-chlorophenyl)-3-(4-fluorophenoxy)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-11(20-15-8-6-14(18)7-9-15)16(19)10-12-2-4-13(17)5-3-12/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIANLUYONGJHFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2419683.png)

![2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B2419689.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)

![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)